Acide 2-(difluorométhoxy)nicotinique

Vue d'ensemble

Description

It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Applications De Recherche Scientifique

2-(Difluoromethoxy)nicotinic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mécanisme D'action

- Role : These targets include nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP). These coenzymes play a crucial role in metabolism by acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

- Interaction with Targets : 2-(Difluoromethoxy)nicotinic acid modulates triglyceride synthesis in the liver, leading to decreased lipids and apolipoprotein B-containing lipoproteins. It may also affect lipolysis in adipose tissue .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

2-(Difluoromethoxy)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid phosphoribosyltransferase (NAPRT), which converts nicotinic acid to nicotinic acid mononucleotide (NAMN) in the Preiss-Handler pathway . This interaction is crucial for the synthesis of NAD, an essential cofactor in many oxidation-reduction reactions. Additionally, 2-(Difluoromethoxy)nicotinic acid can influence the activity of other enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux.

Cellular Effects

2-(Difluoromethoxy)nicotinic acid has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitochondrial function, which is deeply integrated into cellular physiology and metabolism . The compound can also impact the production of reactive oxygen species (ROS) and calcium homeostasis, which are critical for maintaining cellular health.

Molecular Mechanism

The molecular mechanism of 2-(Difluoromethoxy)nicotinic acid involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to interact with the transcription factor cAMP response element binding protein (CREB), which regulates gene expression . This interaction can lead to changes in gene expression, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Difluoromethoxy)nicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(Difluoromethoxy)nicotinic acid vary with different dosages in animal models. At lower doses, it can have beneficial effects on metabolic pathways and cellular function. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

2-(Difluoromethoxy)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as nicotinic acid phosphoribosyltransferase (NAPRT) and quinolinate phosphoribosyltransferase (QPRT), which are crucial for the synthesis of NAD . These interactions can affect the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of 2-(Difluoromethoxy)nicotinic acid within cells and tissues involve various transporters and binding proteins. For instance, it can be transported into cells via equilibrative nucleoside transporters (ENTs) and solute carrier family transporters . These transporters play a key role in determining the compound’s localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of 2-(Difluoromethoxy)nicotinic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as mitochondria, where it exerts its effects on cellular metabolism . The localization of the compound can impact its activity and function, making it an important factor to consider in biochemical studies.

Méthodes De Préparation

The synthesis of 2-(difluoromethoxy)nicotinic acid typically involves the introduction of the difluoromethoxy group to the nicotinic acid structure. One common method includes the reaction of nicotinic acid with difluoromethyl ether in the presence of a base. The reaction conditions often require a solvent such as dimethyl sulfoxide and a temperature range of 50-100°C . Industrial production methods may involve more scalable processes, but specific details are often proprietary.

Analyse Des Réactions Chimiques

2-(Difluoromethoxy)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as palladium on carbon. .

Comparaison Avec Des Composés Similaires

2-(Difluoromethoxy)nicotinic acid can be compared with other nicotinic acid derivatives such as:

Nicotinic acid: Known for its role in lipid metabolism and cardiovascular health.

Nicotinamide: A form of vitamin B3 with various biological functions.

2-(Trifluoromethoxy)nicotinic acid: Similar in structure but with different chemical properties due to the trifluoromethoxy group. The uniqueness of 2-(difluoromethoxy)nicotinic acid lies in its difluoromethoxy group, which imparts distinct chemical and biological properties

Activité Biologique

2-(Difluoromethoxy)nicotinic acid, a derivative of nicotinic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique difluoromethoxy group that may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

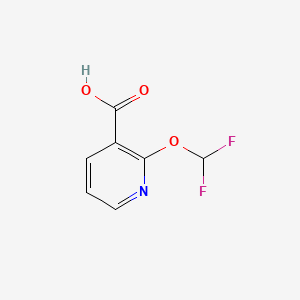

Chemical Structure and Properties

The molecular formula of 2-(Difluoromethoxy)nicotinic acid is , with a molecular weight of approximately 223.56 g/mol. Its structure includes a pyridine ring substituted with a difluoromethoxy group, which is believed to enhance its solubility and reactivity compared to other nicotinic acid derivatives.

Research indicates that 2-(Difluoromethoxy)nicotinic acid may act as an inhibitor of specific enzymes or receptors involved in lipid metabolism and inflammation. The compound's interaction with the G-protein-coupled receptor GPR109A, which is known to mediate the effects of nicotinic acid on lipid profiles, has been a focal point in understanding its pharmacological potential .

Lipid Metabolism

Studies have shown that derivatives of nicotinic acid can modulate lipid profiles by increasing high-density lipoprotein (HDL) cholesterol levels while decreasing triglycerides (TG) and low-density lipoprotein (LDL) cholesterol levels. This effect is primarily attributed to the inhibition of diacylglycerol acyltransferase and enhanced degradation of apoprotein B in hepatocytes .

Anti-inflammatory Effects

Nicotinic acid derivatives, including 2-(Difluoromethoxy)nicotinic acid, have demonstrated anti-inflammatory properties. They may enhance the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ) in macrophages, which plays a crucial role in regulating inflammatory responses .

Case Studies and Experimental Findings

- Lipid Profile Modulation : In vitro studies using hepatocyte cell lines indicated that 2-(Difluoromethoxy)nicotinic acid significantly reduces TG synthesis at concentrations higher than those typically found in plasma. This suggests a potential for therapeutic use in dyslipidemia management.

- Receptor Interaction Studies : Binding assays have revealed that 2-(Difluoromethoxy)nicotinic acid exhibits affinity for GPR109A, akin to traditional nicotinic acid. This interaction could explain its lipid-modulating effects and warrants further exploration for drug development .

- Comparative Analysis : A comparative study involving various nicotinic acid derivatives highlighted that 2-(Difluoromethoxy)nicotinic acid possesses distinct biological activities due to its unique chemical structure. These differences could lead to variations in pharmacokinetics and efficacy.

Data Table: Comparison of Nicotinic Acid Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Difluoromethoxy)nicotinic acid | C7H6F2N2O3 | Contains difluoromethoxy group enhancing activity |

| 6-Chloro-2-(difluoromethoxy)nicotinic acid | C7H4ClF2N2O3 | Chlorine substitution affects reactivity |

| Nicotinic Acid | C6H5NO2 | Established lipid-modulating effects |

Future Directions

The unique properties of 2-(Difluoromethoxy)nicotinic acid suggest several avenues for future research:

- Drug Development : Investigating its potential as a therapeutic agent for treating dyslipidemia and inflammatory diseases.

- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its biological effects.

- Clinical Trials : Conducting studies to evaluate safety and efficacy in human populations.

Propriétés

IUPAC Name |

2-(difluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFYNJWXMFHBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211587-59-5 | |

| Record name | 2-(difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.